molecular formula C12H17BrMgO2 B14900875 (2,4-Di-n-propyloxyphenyl)magnesium bromide

(2,4-Di-n-propyloxyphenyl)magnesium bromide

Cat. No.: B14900875
M. Wt: 297.47 g/mol
InChI Key: OFEDPMXQROBRSQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Din-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is dissolved in tetrahydrofuran, a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2,4-din-propyloxyphenyl)magnesium bromide involves the reaction of 2,4-din-propyloxybromobenzene with magnesium metal in the presence of tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction proceeds as follows: [ \text{2,4-(C_3H_7O)_2C_6H_3Br} + \text{Mg} \rightarrow \text{2,4-(C_3H_7O)_2C_6H_3MgBr} ]

Industrial Production Methods: On an industrial scale, the preparation of Grignard reagents like (2,4-din-propyloxyphenyl)magnesium bromide is carried out in large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The use of high-purity magnesium and bromobenzene derivatives ensures the production of high-quality Grignard reagents.

Chemical Reactions Analysis

Types of Reactions: (2,4-Din-propyloxyphenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions with various electrophiles.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.

    Alkyl Halides: Used in nucleophilic substitution reactions.

    Electrophiles: Various electrophiles can be used in coupling reactions.

Major Products:

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.

Scientific Research Applications

(2,4-Din-propyloxyphenyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

    Chemistry: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-din-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific electrophile and reaction conditions.

Comparison with Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.

    (2,4-Dimethoxyphenyl)magnesium Bromide: Similar structure but with methoxy groups instead of propyloxy groups.

Uniqueness: (2,4-Din-propyloxyphenyl)magnesium bromide is unique due to the presence of two propyloxy groups, which can influence its reactivity and selectivity in organic synthesis. The steric and electronic effects of the propyloxy groups can lead to different reaction outcomes compared to other Grignard reagents.

Properties

Molecular Formula

C12H17BrMgO2

Molecular Weight

297.47 g/mol

IUPAC Name

magnesium;1,3-dipropoxybenzene-6-ide;bromide

InChI

InChI=1S/C12H17O2.BrH.Mg/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2;;/h5-6,10H,3-4,8-9H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

OFEDPMXQROBRSQ-UHFFFAOYSA-M

Canonical SMILES

CCCOC1=CC(=[C-]C=C1)OCCC.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.